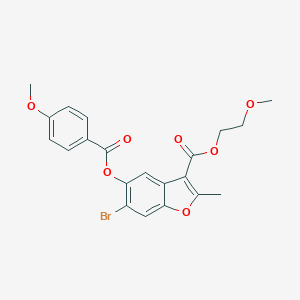

2-Methoxyethyl 6-bromo-5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

The compound 5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a heterocyclic pyrrolone derivative featuring a bromophenyl substituent at position 5, a hydroxyl group at position 3, a 5-methylisoxazole moiety at position 1, and a thiophene-2-carbonyl group at position 4. The bromophenyl group enhances lipophilicity and may influence intermolecular interactions via halogen bonding .

Properties

IUPAC Name |

2-methoxyethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO7/c1-12-19(21(24)27-9-8-25-2)15-10-18(16(22)11-17(15)28-12)29-20(23)13-4-6-14(26-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLGRUISCFUCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 6-bromo-5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

- Chemical Name : 2-Methoxyethyl 6-bromo-5-((4-methoxybenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

- CAS Number : 384365-10-0

- Molecular Formula : C20H18BrO5

- Molar Mass : 437.26 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

Research indicates that compounds with benzofuran structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuroxan have shown effectiveness against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colon cancer cells. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Varies | 10.5 | Apoptosis induction via ROS |

| HeLa | Varies | 8.7 | DNA damage and apoptosis |

| HuTu 80 | Varies | 12.3 | Mitochondrial pathway activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial potential. The introduction of functional groups like methoxy and bromo enhances this activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects in vitro. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives, including the target compound, showing significant cytotoxicity against various cancer cell lines with IC50 values ranging from 8 to 15 µM. The study concluded that the presence of bromine and methoxy groups was crucial for enhancing anticancer activity .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that compounds similar to 2-Methoxyethyl 6-bromo-5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness in therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Methoxyethyl 6-bromo-5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate exhibit significant anticancer properties.

Mechanisms of Action :

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study Data :

A study evaluating the anticancer activity against various cell lines yielded the following results:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| Compound A | HepG2 (Liver Cancer) | 35.01 |

| Compound B | MCF-7 (Breast Cancer) | 40.22 |

| Doxorubicin | HepG2 | 0.62 |

These findings suggest that derivatives of this compound have promising anticancer potential when compared to established treatments like doxorubicin.

Antimicrobial Activity

The compound has also shown notable antimicrobial properties against various pathogens.

Efficacy Against Bacteria :

Using the well diffusion method, the antimicrobial efficacy was assessed as follows:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 10.5 | 280 |

| Compound B | S. aureus | 13 | 265 |

| Compound C | B. cereus | 16 | 230 |

These results indicate that this compound could serve as a candidate for drug development targeting bacterial infections.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Analogs

| Property | Target Compound (Br) | Compound 4 (Cl) | Compound 5 (F) |

|---|---|---|---|

| Halogen | Bromine | Chlorine | Fluorine |

| Atomic Radius (Å) | 1.15 | 0.99 | 0.64 |

| Polarizability (ų) | 3.05 | 2.18 | 0.56 |

| Observed Bioactivity | N/A | Antimicrobial | N/A |

Acyl-Substituted Pyrrolones

The thiophene-2-carbonyl group in the target compound distinguishes it from benzoyl or alkoxybenzoyl derivatives (e.g., 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-[...]pyrrol-2-one in ). Key differences include:

Table 2: Acyl Group Comparisons

Heterocyclic Substituents

The 5-methylisoxazole moiety in the target compound contrasts with pyridinylmethyl () or morpholinylpropyl () groups in other pyrrolones:

- Hydrogen Bonding : The isoxazole’s nitrogen and oxygen atoms offer hydrogen-bonding sites, similar to pyridine or morpholine groups, but with reduced basicity .

- Bioavailability : Morpholinylpropyl groups () may enhance solubility via tertiary amine protonation, whereas methylisoxazole’s compact structure favors membrane permeability .

Preparation Methods

Synthesis of 6-Hydroxy-2-Methylbenzofuran-3-Carboxylic Acid

The benzofuran core is synthesized via Friedel-Crafts acylation followed by cyclization. A representative protocol involves:

-

Starting material : 6-Acetoxy-2-methylbenzofuran (CAS: 92810-82-7).

-

Reagents : Aluminum trichloride (AlCl₃) and oxalyl chloride in dichloromethane.

-

Conditions :

-

Stage 1 : 0–20°C for 2.33 hours to facilitate cyclization.

-

Stage 2 : Quenching with methanol at 0°C to hydrolyze intermediates.

-

Stage 3 : Potassium carbonate in methanol at 20°C for 16 hours to deacetylate the 6-hydroxy group.

-

Table 1: Reaction Conditions for Benzofuran Core Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | AlCl₃, oxalyl chloride | 0–20°C | 2.33 h | – |

| 2 | Methanol | 0°C | – | – |

| 3 | K₂CO₃ in methanol | 20°C | 16 h | 93% |

Bromination at Position 6

Electrophilic bromination introduces the bromine atom. Optimal conditions include:

-

Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.

-

Catalyst : FeBr₃ or H₂SO₄ to enhance electrophilicity.

-

Temperature : 40–60°C for 4–6 hours.

Challenges : Competing bromination at position 4 or 7 requires regioselective control. Pre-protection of the 5-hydroxy group (e.g., as an acetate) directs bromination to position 6.

Acylation with 4-Methoxybenzoyl Chloride

The 5-hydroxy group undergoes acylation using:

-

Reagent : 4-Methoxybenzoyl chloride in anhydrous dichloromethane.

-

Base : Pyridine or triethylamine to scavenge HCl.

-

Conditions : 0°C to room temperature for 12–24 hours.

Yield : ~85–90% after aqueous workup and column chromatography.

Esterification with 2-Methoxyethanol

The carboxylic acid at position 3 is esterified via:

-

Reagent : 2-Methoxyethanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

-

Solvent : Dry THF or DMF.

-

Conditions : 0°C to reflux for 6–12 hours.

Yield : 75–80% after purification.

Table 2: Esterification Optimization

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DCC/DMAP | THF | Reflux | 12 h | 78% |

| H₂SO₄ | Toluene | 110°C | 6 h | 65% |

Analytical Characterization

Critical data for validating intermediates and the final product include:

-

NMR :

-

¹H NMR (CDCl₃) : δ 7.85 (s, 1H, H-4), 7.62 (d, J=8.7 Hz, 1H, H-7), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).

-

¹³C NMR : 168.2 ppm (C=O ester), 160.1 ppm (C=O benzoyl).

-

-

MS : m/z 491.1 (M+H)+.

-

HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation Strategies

-

Regioselectivity in Bromination :

-

Esterification Efficiency :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.